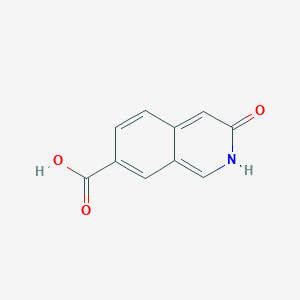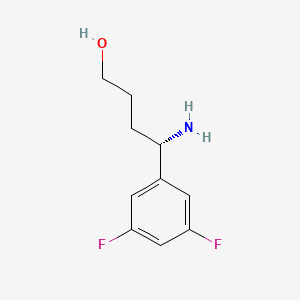
(S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and (S)-4-amino-1-butanol.
Reaction Conditions: The key steps involve the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and anhydrous solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(3,5-difluorophenyl)butanal or 4-(3,5-difluorophenyl)butanone.
Reduction: Formation of (4S)-4-amino-4-(3,5-difluorophenyl)butane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluorophenyl groups on biological activity. It can serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological systems.
Medicine
In medicinal chemistry, (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol may be explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Amino-4-(3,5-dichlorophenyl)butan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
(4S)-4-Amino-4-(3,5-dibromophenyl)butan-1-ol: Similar structure but with bromine atoms instead of fluorine.
(4S)-4-Amino-4-(3,5-dimethylphenyl)butan-1-ol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of difluorophenyl groups in (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorinated, brominated, or methylated analogs. These properties can enhance its performance in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(4S)-4-amino-4-(3,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-14/h4-6,10,14H,1-3,13H2/t10-/m0/s1 |
InChI Key |
RRFWRUGQUYFUBQ-JTQLQIEISA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](CCCO)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


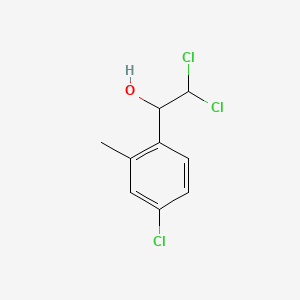
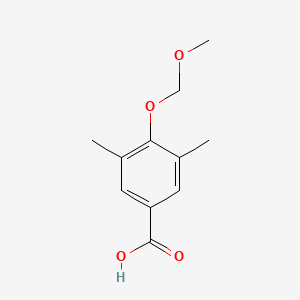
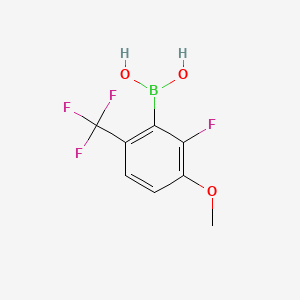

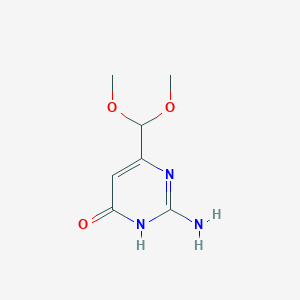

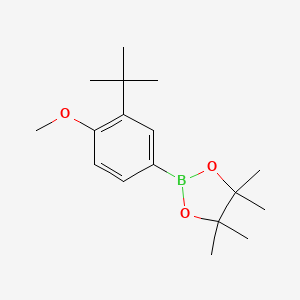
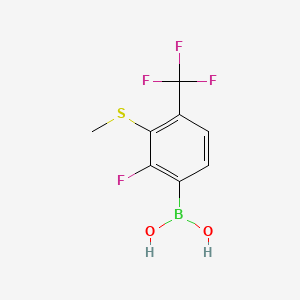
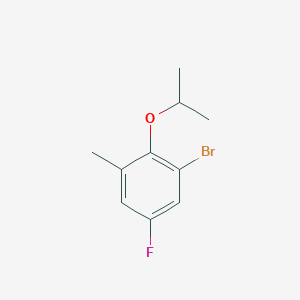
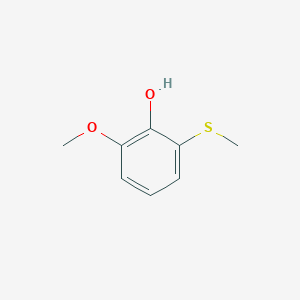
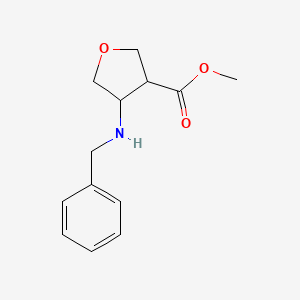
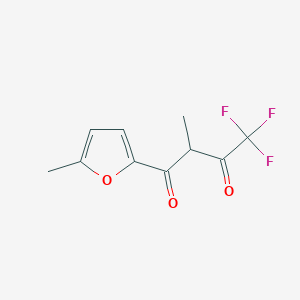
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
